

Comparative Gene Expression Analysis of Cells Treated with Enniatin B1

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Compound of Interest

Compound Name: *Enniatin-B1*

Cat. No.: *B13382791*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the emerging mycotoxin Enniatin B1 (ENN B1) on gene expression in various cell lines. The information is compiled from multiple studies to support further research and drug development efforts. ENN B1, a cyclic hexadepsipeptide produced by *Fusarium* species, is a common contaminant in cereals and grain-based products.^{[1][2]} Its cytotoxic effects are primarily attributed to its ionophoric properties, which disrupt cellular ion homeostasis.^{[3][4][5]}

Overview of Enniatin B1's Impact on Gene Expression

Enniatin B1 exerts its toxic effects by modulating the expression of genes involved in several key cellular processes, including apoptosis, oxidative stress, and mitochondrial function.^{[2][6]} Studies have shown that ENN B1 can induce both apoptotic and necrotic cell death, depending on the cell type and concentration.^[3] The underlying mechanisms involve the differential regulation of pro-apoptotic and anti-apoptotic genes, as well as genes responsible for antioxidant defense.

Tabulated Gene Expression Data

The following tables summarize the dose-dependent effects of Enniatin B1 on the expression of key genes in different cell lines.

Table 1: Gene Expression Changes in Pig Embryos Treated with Enniatin B1

Gene	Function	Expression Change	Reference
Bax	Pro-apoptotic	Upregulated	[6][7]
Caspase3	Pro-apoptotic	Upregulated	[6][7]
Sod1	Antioxidant	Downregulated	[6][7]
Gpx4	Antioxidant	Downregulated	[6][7]
Cat	Antioxidant	Downregulated	[6][7]
Bcl2l1	Anti-apoptotic	Downregulated	[6][7]

Table 2: Gene Expression Changes in TM3 Leydig Cells Treated with Enniatin B1

Gene	Function	Expression Change	Reference
Bax	Pro-apoptotic	Upregulated	[8]
Bcl-2	Anti-apoptotic	Downregulated	[8]

Table 3: Gene Expression Changes in Various Tissues of Wistar Rats Treated with Enniatins (including B1)

Gene	Function	Expression Change	Reference
MT-ND1	Mitochondrial Electron Transport Chain	Downregulated	[9]
MT-COX1	Mitochondrial Electron Transport Chain	Downregulated	[9]
SOD1	Antioxidant	Downregulated (dose-dependent)	[9]
GPx1	Antioxidant	Downregulated (at medium dose)	[9]
Bax	Pro-apoptotic	Upregulated	[9]
p53	Tumor Suppressor, Pro-apoptotic	Upregulated	[9]

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo studies. Below are generalized protocols for the key experiments cited.

Cell Culture and Treatment

Human or animal cell lines such as SH-SY5Y (neuroblastoma), HepG2 (liver carcinoma), Caco-2 (colon adenocarcinoma), and TM3 (Leydig cells) are cultured in appropriate media and conditions.[6][7][8] For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with varying concentrations of Enniatin B1 (e.g., 0.1 μ M to 50 μ M) for specific durations (e.g., 24, 48, or 72 hours).[6][7]

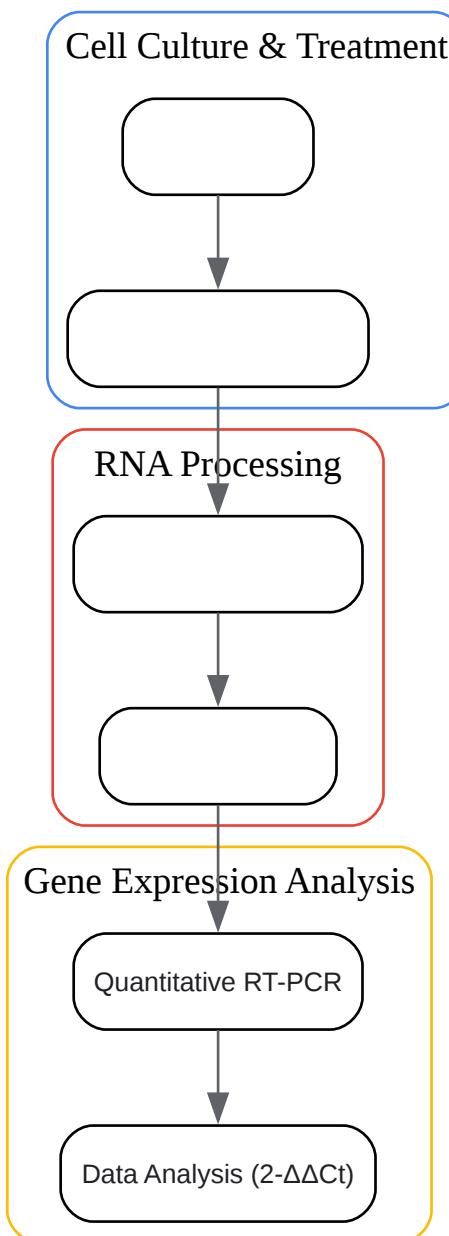
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Total RNA is extracted from control and ENN B1-treated cells using standard methods like TRIzol reagent. The quality and quantity of RNA are assessed using spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a

real-time PCR system. The relative expression of target genes is calculated using the $2-\Delta\Delta Ct$ method, with a housekeeping gene (e.g., β -actin or GAPDH) used for normalization.

Diagrams and Visualizations

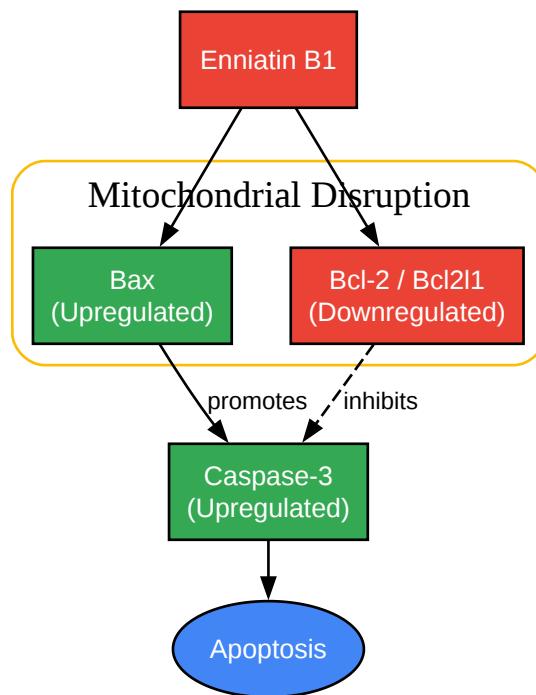
Experimental Workflow for Gene Expression Analysis



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Caption: A generalized experimental workflow for analyzing changes in gene expression in cells treated with Enniatin B1.

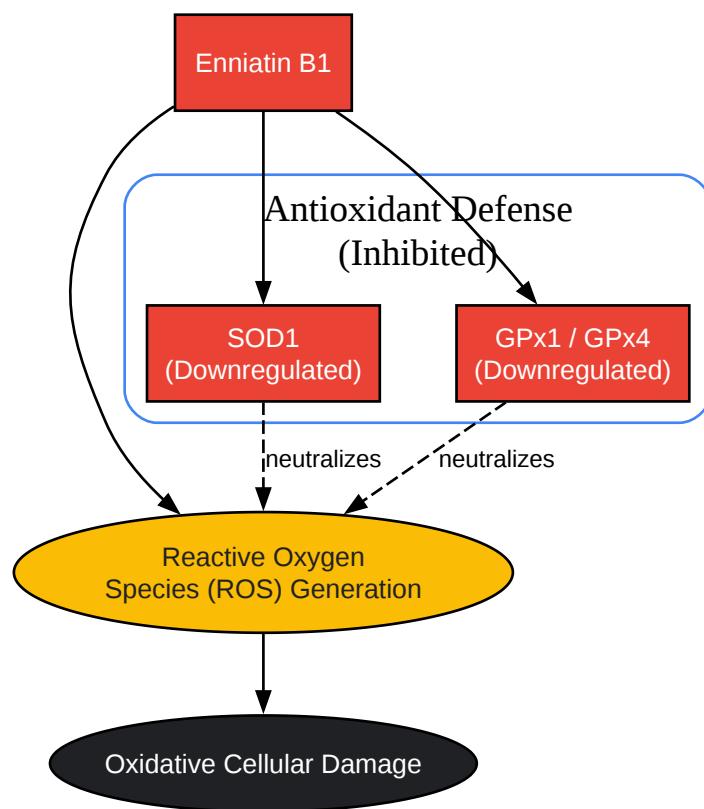
Enniatin B1-Induced Apoptosis Signaling Pathway



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Caption: Simplified signaling pathway of Enniatin B1-induced apoptosis, highlighting the roles of key regulated genes.

Enniatin B1-Induced Oxidative Stress and Cellular Response



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Caption: Pathway illustrating how Enniatin B1 induces oxidative stress by downregulating antioxidant defense genes.

Conclusion

The available data indicate that Enniatin B1 is a potent modulator of gene expression, primarily affecting pathways related to apoptosis and oxidative stress. The upregulation of pro-apoptotic genes like Bax and Caspase3, coupled with the downregulation of anti-apoptotic genes such as Bcl-2, creates a cellular environment conducive to programmed cell death.^{[6][7][8]} Furthermore, the suppression of key antioxidant enzymes like SOD1 and GPx leads to an accumulation of reactive oxygen species, resulting in oxidative damage.^{[6][7][9]} These findings provide a foundation for further investigation into the toxicological profile of Enniatin B1 and its potential as a therapeutic agent.

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